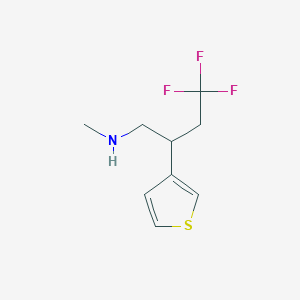
tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Overview
Description
This compound is a derivative of tert-butyl carbamate . It has a complex structure with multiple functional groups, including a hydroxymethyl group attached to a 1H-1,2,3-triazol-1-yl ring, an ethyl group, and a methyl carbamate group .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation, decarboxylation, hydrolysis, reduction, and acylation . The raw materials used in the synthesis include diethyl acetamidornalonate and 4-substituent biphenyl . The solvents used in the synthesis are recoverable, reducing environmental pollution and production cost .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups . The 1H-1,2,3-triazol-1-yl ring and the carbamate group contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, tert-butyl carbamate can undergo palladium-catalyzed cross-coupling reactions with various aryl halides .Scientific Research Applications
Synthesis of Biologically Active Compounds
- This compound serves as a crucial intermediate in the synthesis of biologically active molecules, such as omisertinib (AZD9291), showcasing its significance in medicinal chemistry. A study highlighted the development of a rapid synthetic method for a related compound, demonstrating high yields and efficiency in its preparation, underscoring its utility in the pharmaceutical industry (Zhao et al., 2017).
Enantioselective Synthesis
- It is utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its importance in the synthesis of nucleoside analogues. This application is crucial for developing antiviral and anticancer agents, as demonstrated by the crystal structure analysis of a related compound (Ober et al., 2004).
Quantum Chemical Investigation
- Research on related triazepino benzimidazolones involved the compound as a key intermediate, where its rotamers were estimated through quantum chemical calculations. This study highlights its application in the development of heterocyclic compounds with potential therapeutic properties (Milen et al., 2019).
Structural Characterization
- The compound's structure and derivatives have been characterized using advanced spectroscopic techniques, including 2D heteronuclear NMR experiments. These studies provide valuable information on its chemical properties and potential applications in various fields of research (Aouine et al., 2016).
Antitumor Activity
- Carbamate derivatives of podophyllotoxin, including those related to the compound , were synthesized and evaluated for their cytotoxic activities against human cancer cell lines. These compounds, demonstrating significant anticancer properties, highlight the potential therapeutic applications of such chemical intermediates (Liu et al., 2013).
Catalytic Activity in Organic Synthesis
- Its derivatives have been explored for their catalytic performance in cross-coupling reactions, showcasing the utility of such compounds in facilitating chemical transformations crucial for synthetic organic chemistry. The development of palladium(II) complexes with triazole-based N-heterocyclic carbene ligands derived from similar compounds underscores their versatility in catalysis (Turek et al., 2014).
properties
IUPAC Name |
tert-butyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-11(2,3)18-10(17)14(4)5-6-15-7-9(8-16)12-13-15/h7,16H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLSLZCIPDSXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480532.png)
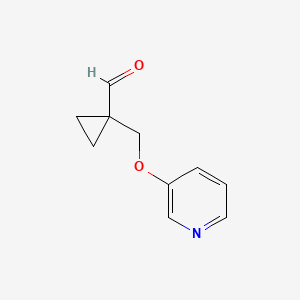
![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)
![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)
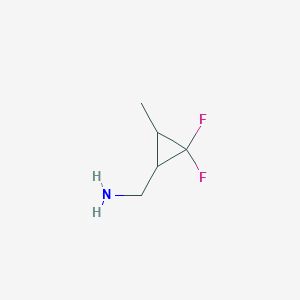
![7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480537.png)

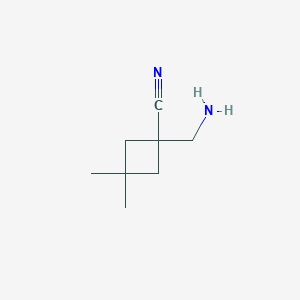

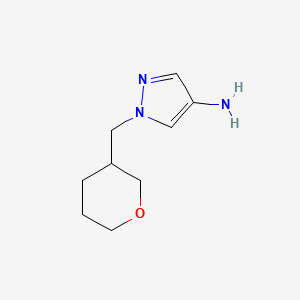
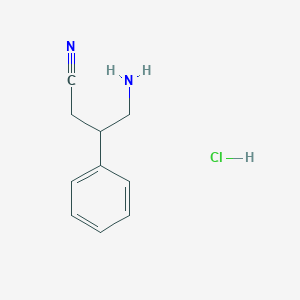
![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)
